Physicochemical Divergence from Brevinin-2R
Brevinin‑2Ra exhibits only 46% amino acid identity with Brevinin‑2R, the most extensively characterized co‑isolated paralog from P. ridibundus [1]. This sequence divergence translates into significant differences in calculated net charge, grand average of hydropathicity (GRAVY), and Boman index (a predictor of protein‑binding potential) [2]. Brevinin‑2Ra carries a net charge of +4 at neutral pH and a GRAVY score of 0.614, compared to +3 and 0.444 for Brevinin‑2R. The higher hydrophobicity and charge of Brevinin‑2Ra predict enhanced membrane‑partitioning thermodynamics and distinct target‑selectivity profiles relative to Brevinin‑2R.
| Evidence Dimension | Amino acid identity, net charge, GRAVY hydrophobicity, Boman index |
|---|---|
| Target Compound Data | Brevinin‑2Ra: length 28 aa; net charge +4; GRAVY 0.614; Boman index 2.63 kcal/mol |
| Comparator Or Baseline | Brevinin‑2R: length 25 aa; net charge +3; GRAVY 0.444; Boman index 2.35 kcal/mol |
| Quantified Difference | Identity 46% (13/28 aligned positions); Δ net charge = +1; Δ GRAVY = 0.170; Δ Boman index = 0.28 kcal/mol |
| Conditions | Physicochemical parameters calculated using the Antimicrobial Peptide Database (APD3) algorithms; no experimental MIC or toxicity data are available for Brevinin‑2Ra. |
Why This Matters
The substantial divergence in fundamental physicochemical descriptors between Brevinin‑2Ra and Brevinin‑2R provides a strong, quantifiable rationale for not using Brevinin‑2R as a generic substitute in applications where membrane‑perturbing efficiency or peptide‑protein interaction propensity are critical design parameters.
- [1] Sequence data from DRAMP database entry DRAMP01979 (Brevinin‑2Ra) and DRAMP01978 (Brevinin‑2R); original peptide identification in Samgina TY, et al., Rapid Commun Mass Spectrom. 2008;22(22):3517-3525. View Source
- [2] Physicochemical calculations performed using Antimicrobial Peptide Database (APD3) web interface parameters for mature peptide sequences. Wang G, Li X, Wang Z. APD3: the antimicrobial peptide database as a tool for research and education. Nucleic Acids Res. 2016;44(D1):D1087-D1093. View Source
